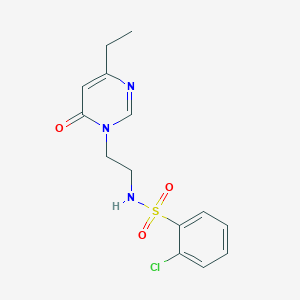
4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MID-1 is a chemical compound known for its role as an inhibitor of the interaction between Mitsugumin 53 and Insulin Receptor Substrate-1. This interaction disruption leads to elevated levels of Insulin Receptor Substrate-1 expression and increased insulin signaling and glucose uptake in skeletal muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MID-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.
Industrial Production Methods: Industrial production of MID-1 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification techniques such as preparative chromatography .
Chemical Reactions Analysis
Types of Reactions: MID-1 undergoes various chemical reactions, including:
Oxidation: MID-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MID-1 into reduced forms.
Substitution: MID-1 can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of MID-1 .
Scientific Research Applications
MID-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in disrupting the interaction between Mitsugumin 53 and Insulin Receptor Substrate-1, leading to increased insulin signaling.
Medicine: Explored for potential therapeutic applications in conditions related to insulin signaling and glucose uptake.
Industry: Utilized in the development of new chemical processes and products
Mechanism of Action
MID-1 exerts its effects by disrupting the molecular association between Mitsugumin 53 and Insulin Receptor Substrate-1. This disruption prevents Mitsugumin 53-induced ubiquitination and degradation of Insulin Receptor Substrate-1, leading to elevated levels of Insulin Receptor Substrate-1 expression. The increased Insulin Receptor Substrate-1 levels enhance insulin signaling and glucose uptake in skeletal muscle .
Comparison with Similar Compounds
Picropodophyllin: Another inhibitor of Insulin-like Growth Factor 1 Receptor with similar effects on insulin signaling.
PQ401: Suppresses autophosphorylation of Insulin-like Growth Factor 1 Receptor domain.
MSDC 0160: A prototype modulating insulin sensitizer used in trials for Type 2 Diabetes and Alzheimer’s Disease
Uniqueness: MID-1 is unique in its specific disruption of the Mitsugumin 53 and Insulin Receptor Substrate-1 interaction, leading to distinct effects on insulin signaling and glucose uptake. This specificity makes it a valuable tool in research focused on insulin signaling pathways .
Properties
IUPAC Name |
4-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-9-5-3-8(4-6-9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDLIMGAGZHZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2821339.png)




![3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2821349.png)
![5-ethyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)
